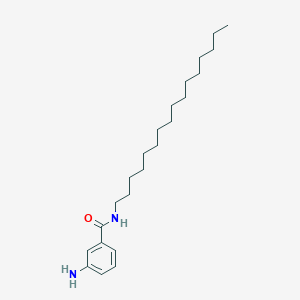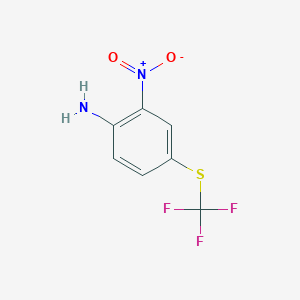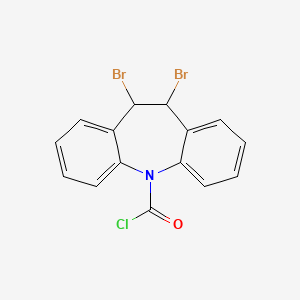
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione
Descripción general
Descripción
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione, often referred to as “4-Bromo-2-p-tolylethane-1,2-dione” or “4-Bromo-2-p-tolyl-1,2-dione”, is an organic compound that has been studied extensively in the field of organic chemistry. It is an important precursor to a variety of compounds, and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in a variety of research applications, including the study of the mechanism of action of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in the study of the mechanism of action of various biochemical and physiological processes. For example, it has been used in the study of the mechanism of action of various enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been used in the study of the effects of various hormones, such as estradiol, on various physiological processes.
Mecanismo De Acción
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Mode of Action
Similar compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
The inhibition of trxr and topo ib could contribute to the mechanism of cytotoxic action of similar compounds . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and Topo IB is an essential enzyme that alters DNA topology during transcription .
Pharmacokinetics
A similar compound was screened for its medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . They have also shown to inhibit the enzymatic activity of TrxR and Topo IB .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with care. In addition, it is not very soluble in water, so it should be dissolved in a suitable solvent before use.
Direcciones Futuras
1-(4-Bromophenyl)-2-p-tolylethane-1,2-dione has a variety of potential future directions for research. One potential direction is the study of its effects on the activity of other enzymes and hormones. In addition, it could be used to study the mechanism of action
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXTYJUQIFFTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


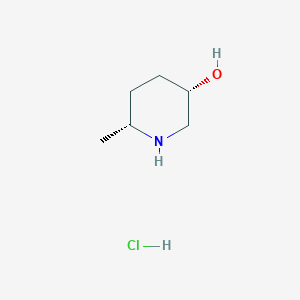

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)
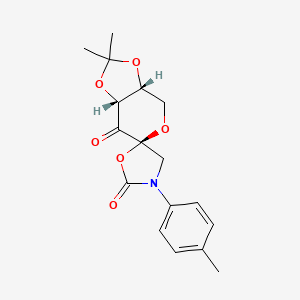
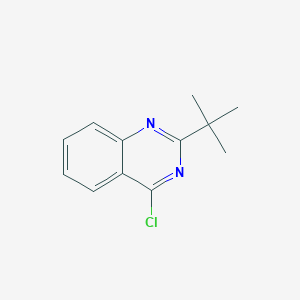
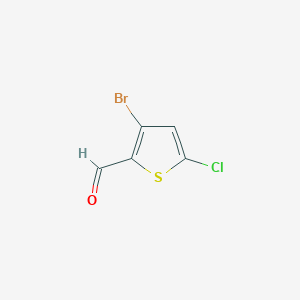

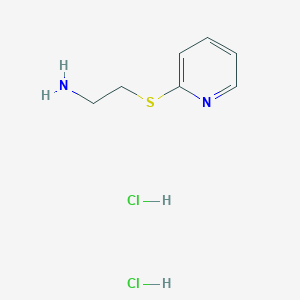
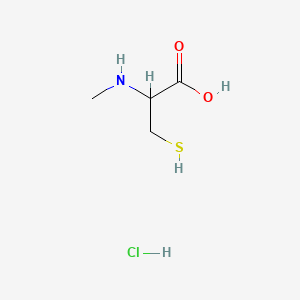
![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)
